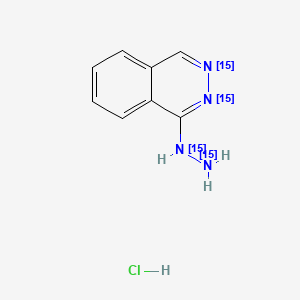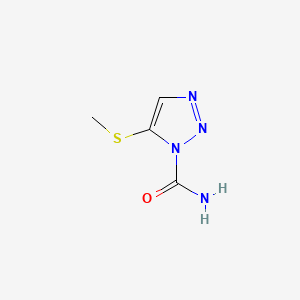
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione typically involves the hydroxylation of pregna-1,4-diene-3,20-dione at the 6beta and 17 positions. This can be achieved through various chemical reactions, including the use of sodium sulfite and sodium hydroxide in methanol, followed by hydrolysis and crystallization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce the double bonds in the diene structure.
Substitution: This reaction can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones, while reduction can yield saturated hydrocarbons .
Applications De Recherche Scientifique
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid synthesis and reactions.
Biology: Investigated for its role in steroid hormone pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and biochemical research reagents
Mécanisme D'action
The mechanism of action of 6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione involves binding to specific steroid hormone receptors in the body. This binding triggers a cascade of molecular events, including the activation or repression of various genes involved in hormone regulation and metabolic processes . The compound’s effects are mediated through its interaction with glucocorticoid receptors, which modulate the expression of target genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deltamedrane: (6alpha,11beta)-11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione.
Dexamethasone phosphate: (11beta,16alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)pregna-1,4-diene-3,20-dione.
Uniqueness
6beta,17-Dihydroxy-pregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern at the 6beta and 17 positions, which imparts distinct biochemical properties and receptor interactions compared to other similar steroid compounds .
Propriétés
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,24-25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18-,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXMTNULYFCPPW-SJIZYOMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide](/img/new.no-structure.jpg)
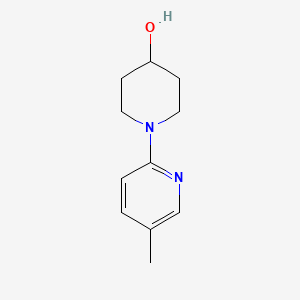

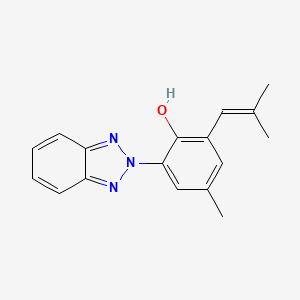
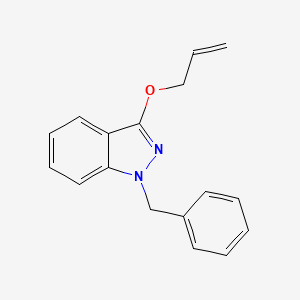
![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)

